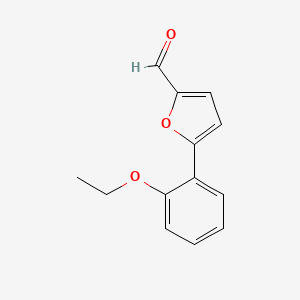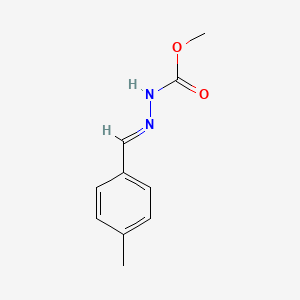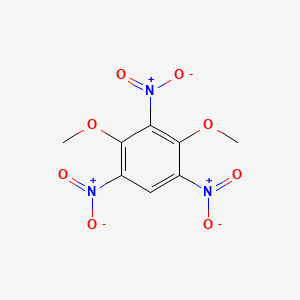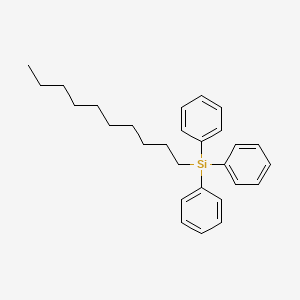![molecular formula C18H22N4O2 B11941692 N,N'-bis[4-(dimethylamino)phenyl]ethanediamide CAS No. 21022-16-2](/img/structure/B11941692.png)
N,N'-bis[4-(dimethylamino)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide is an organic compound with the molecular formula C18H24N4O2 It is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide can be synthesized through a multi-step process involving the reaction of N,N-dimethylaniline with phosgene in the presence of anhydrous zinc chloride or aluminum chloride as catalysts . The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-bis[4-(dimethylamino)phenyl]ethanediamide involves large-scale reactions using similar reagents and catalysts. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties
Mechanism of Action
The mechanism by which N,N’-bis[4-(dimethylamino)phenyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate the specific mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-bis[4-(dimethylamino)phenyl]-1,2-ethanedione: This compound shares structural similarities but differs in its functional groups and reactivity.
Bis[4-(dimethylamino)phenyl]methanone:
Uniqueness
N,N’-bis[4-(dimethylamino)phenyl]ethanediamide is unique due to its ethanediamide linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be suitable.
Properties
CAS No. |
21022-16-2 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N,N'-bis[4-(dimethylamino)phenyl]oxamide |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)15-9-5-13(6-10-15)19-17(23)18(24)20-14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3,(H,19,23)(H,20,24) |
InChI Key |
YNWBJNVGJRVUEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)





methanone](/img/structure/B11941647.png)

![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)




